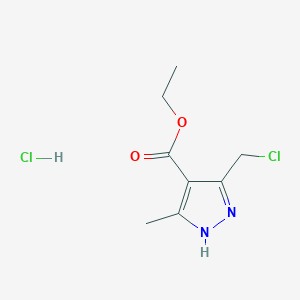
Ethyl 2-cyano-2-(2-cyanophenyl)acetate
Overview
Description
Ethyl 2-cyano-2-(2-cyanophenyl)acetate is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol. This compound is characterized by its cyano groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: This method involves the reaction of 2-cyanophenylacetic acid with ethyl cyanoacetate in the presence of a base such as piperidine or triethylamine.
Cyanation Reaction: Another approach is the direct cyanation of 2-cyanophenylacetic acid using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Knoevenagel condensation reactions, optimized for high yield and purity. The process is carried out in reactors equipped with temperature and pressure control to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid, under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 2-Cyanophenylacetic acid or 2-cyanophenylamide.
Reduction: 2-Cyanophenylethylamine.
Substitution: Various cyano-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-2-(2-cyanophenyl)acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is a precursor in the synthesis of various therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Ethyl 2-cyano-2-(2-cyanophenyl)acetate is structurally similar to other cyano-substituted phenylacetic acids, such as Ethyl 2-cyano-2-(4-cyanophenyl)acetate and Ethyl 2-cyano-2-(2-nitrophenyl)acetate. its unique combination of cyano groups on the phenyl ring gives it distinct chemical properties and reactivity.
Comparison with Similar Compounds
Ethyl 2-cyano-2-(4-cyanophenyl)acetate
Ethyl 2-cyano-2-(2-nitrophenyl)acetate
Properties
IUPAC Name |
ethyl 2-cyano-2-(2-cyanophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-6-4-3-5-9(10)7-13/h3-6,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCYXJJZVNFIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride](/img/structure/B3388147.png)





![N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3388182.png)


methanone](/img/structure/B3388212.png)
![13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B3388215.png)


![N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B3388234.png)
